[3-(pyrimidin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl]methanol
Overview
Description
“[3-(pyrimidin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl]methanol” is a chemical compound with the molecular formula C8H10N4O2 and a molecular weight of 194.19 . It is a synthetic intermediate .
Synthesis Analysis
The synthesis of pyrimidin-2-yl compounds involves the design of privileged structures in medicinal chemistry . The synthesis process involves the preparation of libraries of novel heterocyclic compounds with potential biological activities .Molecular Structure Analysis
The molecular structure of “[3-(pyrimidin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl]methanol” consists of 8 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
The Dimroth rearrangement, which involves the isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Scientific Research Applications
Medical Research Antivenom Development
Cobratoxin, also known as PM-21, is used in medical research for the development of antivenoms. This synthesized compound can protect victims against dangerous snake venoms by targeting specific toxins .
Neurological Disorders Treatment Exploration
Researchers are exploring the use of detoxified Cobratoxin for the treatment of neurological disorders such as adrenomyeloneuropathy (AMN) and multiple sclerosis (MS). AMN is a rare metabolic disorder causing deficient β-oxidation of long-chain fatty acids .
Receptor Studies nAChR Antagonist
α-Cobratoxin acts as a nicotinic acetylcholine receptor (nAChR) antagonist, which is crucial for understanding how paralysis occurs due to the prevention of acetylcholine binding to the nAChR .
Structural Biology Protein Analysis
The structure and function of Cobratoxin are significant in structural biology for analyzing protein interactions and mechanisms of action within venomous substances .
Pharmacology Drug Design
The chemical composition and natural inhibitors of Cobratoxin provide valuable insights for pharmacological studies in drug design and development .
Biomedical Applications Clinical Trials
Clinical trials and biomedical applications of Cobratoxin include its potential use in therapies for conditions caused by nAChR-related pathologies .
Mechanism of Action
Target of Action
Compounds like “[3-(pyrimidin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl]methanol” often target specific proteins or enzymes in the body. The pyrimidine moiety in the compound is a common structural feature in many biologically active molecules and can interact with various biological targets .
Mode of Action
The interaction between “[3-(pyrimidin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl]methanol” and its target usually involves the formation of non-covalent bonds such as hydrogen bonds, ionic bonds, and hydrophobic interactions. The specific mode of action would depend on the nature of the target and the exact structure of the compound .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For instance, if the target is an enzyme involved in a particular metabolic pathway, the compound could inhibit or enhance the activity of this enzyme, thereby affecting the overall pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “[3-(pyrimidin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl]methanol” would depend on various factors such as its chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological process that it affects. This could range from changes in gene expression to alterations in cellular signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities , and thus “[3-(pyrimidin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl]methanol” may have potential applications in these areas.
properties
IUPAC Name |
(3-pyrimidin-2-yl-5,6-dihydro-2H-1,2,4-oxadiazin-6-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c13-5-6-4-11-8(12-14-6)7-9-2-1-3-10-7/h1-3,6,13H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDGXFNSXXPFME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ONC(=N1)C2=NC=CC=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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